molecular formula C19H18N2O6 B2742416 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester CAS No. 489416-40-2

4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B2742416
CAS No.: 489416-40-2
M. Wt: 370.361
InChI Key: PDUROYVXPFPVNV-UHFFFAOYSA-N
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Description

4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is an organic compound known for its distinctive structure and multifaceted applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound involves multiple steps, often starting with readily available precursors. One common synthetic route includes:

  • Formation of the Furan-2-carbonyloxy Intermediate: : This begins with the reaction of furan-2-carboxylic acid with a suitable reagent to form the furan-2-carbonyloxy derivative.

  • Phenyl Group Introduction: : The intermediate is then coupled with a phenyl group through an esterification reaction.

  • Pyrimidine Ring Construction: : Subsequently, the construction of the pyrimidine ring involves the cyclization of the compound with relevant reagents under controlled conditions.

  • Final Product Formation: : The last step involves adding the ethyl ester moiety to obtain the final product.

Industrial Production Methods

Industrial-scale synthesis might use more efficient and cost-effective methods, such as catalytic processes and continuous flow reactors, to maximize yield and minimize production time. Reaction conditions like temperature, pressure, and solvent choice are optimized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation and Reduction: : It can be oxidized or reduced depending on the reagents and conditions used.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on various parts of the molecule.

  • Hydrolysis: : The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: : Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products Formed

  • From Oxidation: : Products include oxidized derivatives of the furan and pyrimidine rings.

  • From Reduction: : Reduced forms of the functional groups present in the molecule.

  • From Hydrolysis: : The primary product is the corresponding carboxylic acid derivative.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : It is used as a building block for synthesizing more complex organic molecules.

  • Biology: : Its structural features are exploited in studying enzyme interactions and molecular binding processes.

  • Industry: : It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound’s effects are exerted through its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes and receptors with binding sites complementary to the compound's structure.

  • Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating enzymes, or by altering receptor activity.

Comparison with Similar Compounds

Compared to similar compounds, 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester exhibits unique properties due to its distinctive structural features.

Similar Compounds

  • 4-[4-(Furan-2-carbonyloxy)-phenyl]-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester: : Lacks the methyl group.

  • 4-(Phenyl-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester: : Lacks the furan ring.

Each variant offers different reactivity profiles and applications, making this compound a unique and valuable compound in various research domains.

Properties

IUPAC Name

ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-3-25-18(23)15-11(2)20-19(24)21-16(15)12-6-8-13(9-7-12)27-17(22)14-5-4-10-26-14/h4-10,16H,3H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUROYVXPFPVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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